molecular formula C20H23NO B1360452 2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone CAS No. 898774-61-3

2,5-Dimethyl-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360452
CAS No.: 898774-61-3
M. Wt: 293.4 g/mol
InChI Key: MUXAUBHSPXASIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

  • Formation of the Benzophenone Core: : The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Introduction of the Pyrrolidinomethyl Group: : The next step involves the introduction of the pyrrolidinomethyl group. This can be achieved through a nucleophilic substitution reaction where a pyrrolidine derivative reacts with the benzophenone core under basic conditions.

  • Methylation: : The final step involves the methylation of the benzene ring at the 2 and 5 positions. This can be achieved using methyl iodide (CH3I) in the presence of a strong base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the benzophenone core to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidinomethyl group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the pyrrolidinomethyl and methyl groups.

    2,5-Dimethylbenzophenone: Similar structure but without the pyrrolidinomethyl group.

    2’-Pyrrolidinomethyl benzophenone: Lacks the methyl groups at the 2 and 5 positions.

Uniqueness

2,5-Dimethyl-2’-pyrrolidinomethyl benzophenone is unique due to the presence of both the pyrrolidinomethyl group and the methyl groups at the 2 and 5 positions

Properties

IUPAC Name

(2,5-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-15-9-10-16(2)19(13-15)20(22)18-8-4-3-7-17(18)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXAUBHSPXASIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643652
Record name (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-61-3
Record name (2,5-Dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.